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Introduction

Benzgalantamine (marketed as ZUNVEYL®), also known as ALPHA-1062, is a new chemical
entity and a prodrug of galantamine, a well-established acetylcholinesterase inhibitor used for
the symptomatic treatment of mild to moderate dementia of the Alzheimer’s type. Developed by
Alpha Cognition Inc., Benzgalantamine is designed as a delayed-release oral tablet to
mitigate the gastrointestinal side effects associated with immediate-release galantamine
formulations, thereby potentially improving patient compliance and therapeutic outcomes.[1][2]
[3] This guide provides a detailed overview of the core intellectual property, patented
technology, and key experimental data underpinning Benzgalantamine.

Core Intellectual Property Landscape

The intellectual property portfolio for Benzgalantamine is robust, primarily focusing on its
unique formulation and specific solid-state forms. This strategy provides multiple layers of
protection, extending market exclusivity.

Composition of Matter and Formulation Patents

The cornerstone of Benzgalantamine's intellectual property is the patent family covering its
novel, pH-dependent, delayed-release tablet formulation. This technology is designed to
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bypass the stomach and release the prodrug in the small intestine, where the pH is 5.5 and
above.[4][5] This targeted release is crucial for reducing gastrointestinal adverse events.[2]

A secondary but significant layer of protection comes from patents covering specific crystalline
solid forms (polymorphs) of Benzgalantamine gluconate. These patents protect the distinct
physical properties of the active pharmaceutical ingredient (API) which are critical for stability,
manufacturing, and bioavailability.
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Patent / Application
No.

Title

Key Focus

Anticipated
Expiration

US 12,208,167 B1
(Application No.
18/434,155)

Coated Tablets for pH-
Dependent Release of

Benzgalantamine

Claims a
pharmaceutical tablet
with a core containing
Benzgalantamine and
an enteric coating
configured to dissolve
at pH 5.5 and above.
This is the core patent
for the ZUNVEYL®
formulation.[4][5][6]

2044[6][7]

US 11,795,176 B2

Solid Forms of
ALPHA-1062

Gluconate

Protects a specific
crystalline solid form
of Benzgalantamine
gluconate, designated
"Form A"
characterized by
specific peaks in its
powder X-ray
diffraction (PXRD)
pattern.[8]

2042[9]

US 12,157,743

Solid Forms of Alpha-
1062 Gluconate

Covers "Form C,"
another distinct
crystalline solid form
of Benzgalantamine
gluconate, providing
further protection on
the solid-state

chemistry of the API.

>2041

Key Patent Claims Analysis (US 12,208,167 B1)

The primary claims of this patent revolve around the functional characteristics of the enteric

coating and the resulting dissolution profile.
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o Composition Claim: A pharmaceutical composition in the form of a tablet, comprising a tablet
core (containing Benzgalantamine or a salt thereof) and an enteric coating that dissolves at
a pH of 5.5 and above.[4][6]

» Dissolution Profile Claim: The composition exhibits specific dissolution properties critical to
its function:

o Acid Resistance: At most 5% to 10% of Benzgalantamine is dissolved after 120 minutes
in an acidic medium (pH 1.2).[4]

o Targeted Release: At least 80% of Benzgalantamine is released after 45 to 60 minutes in
a buffered medium at a pH of 5.5 or 6.8.[4]

o Formulation Components: The patent also covers embodiments where the tablet core
includes specific excipients like binders (e.g., microcrystalline cellulose), lubricants (e.g.,
sodium stearyl fumarate), and is further coated with a film like Opadry before the application
of the enteric coating.[4][5]

Mechanism of Action & Pharmacokinetics

The therapeutic action of Benzgalantamine is predicated on its conversion to its active moiety,
galantamine. The patented formulation modifies the pharmacokinetic profile to enhance
tolerability.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b608969?utm_src=pdf-body
https://patents.google.com/patent/US12208167
https://pubchem.ncbi.nlm.nih.gov/patent/US-12208167-B1
https://www.benchchem.com/product/b608969?utm_src=pdf-body
https://patents.google.com/patent/US12208167
https://www.benchchem.com/product/b608969?utm_src=pdf-body
https://patents.google.com/patent/US12208167
https://patents.google.com/patent/US12208167
https://patentimages.storage.googleapis.com/c1/fc/ed/2ff85cccf1a003/US12208167.pdf
https://www.benchchem.com/product/b608969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Caption: Benzgalantamine's journey from oral administration to CNS effect.
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Clinical and Experimental Data

The approval of Benzgalantamine was granted via the 505(b)(2) regulatory pathway,
leveraging the established safety and efficacy of galantamine. The key clinical studies were
designed to demonstrate bioequivalence to existing galantamine formulations.[3]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters from the pivotal
bioequivalence studies. The analyte measured in plasma was galantamine.

Table 1: Steady-State Bioequivalence vs. Galantamine ER (Study ALPHA-1062-03)

) Galantamine Geometric
Benzgalantamin ]
ER Mean Ratio (%) _ _
e Bioequivalence
Parameter (Razadyne® (90%
(ZUNVEYL®)5 . Outcome
. ] ER)8 mg Once Confidence
mg Twice Daily .
Daily Interval)
~107% of 100% )
AUCss 107% Achieved
Reference (Reference)
~127% of 100% 126.88% (120.62  Not Achieved
Cmax,ss ]
Reference (Reference) -133.47) (Higher Cmax)

Data sourced
from FDA Clinical
Pharmacology
Review and
company press

releases.[2]

Table 2: Single-Dose Bioequivalence vs. Galantamine IR (Fed State)
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. Geometric
Benzgalantamin )
) Mean Ratio (%) ] )

e Galantamine Bioequivalence
Parameter (90%

(ZUNVEYL®)5 IR4 mg . Outcome

Confidence
mg
Interval)

Equivalent to 100% o )
AUC Met criteria Achieved

Reference (Reference)

Equivalent to 100% o ]
Cmax Met criteria Achieved

Reference (Reference)
Data sourced
from FDA Clinical
Pharmacology
Review.

Table 3: Key Tolerability Finding
Metric Observation Source
>90% reduction in Gl side
effects (nausea, vomiting,

Gastrointestinal Side Effects diarrhea) compared to existing  Alpha Cognition Inc.

galantamine treatments in
Phase 1 studies.[1]

In the four bioequivalence
) ) studies, Gl-related adverse -
Adverse Events in BE Studies ] FDA Filing Data
events occurred in less than

2% of participants.[2]

Experimental Protocols

While complete, detailed internal protocols are proprietary, the design of the key
bioequivalence studies has been publicly disclosed.
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Protocol: Steady-State Bioequivalence Study (ALPHA-
1062-03)

o Objective: To compare the steady-state pharmacokinetic profile of Benzgalantamine
delayed-release tablets with galantamine hydrobromide extended-release (ER) capsules.

Design: A randomized, open-label, two-treatment, two-period crossover study.[2]
Subjects: 40 healthy adult volunteers.[2]
Treatment Arms:

o Test: Benzgalantamine (ALPHA-1062) 5 mg tablets, administered twice daily for 7 days.
[2]

o Reference: Galantamine hydrobromide 8 mg ER capsules, administered once daily for 7
days.[2]

Washout Period: A 1-week washout period separated the two treatment periods.[2]

Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period at
steady state (Day 7) to determine plasma concentrations of galantamine.

Bioanalytical Method: (Assumed) Validated LC-MS/MS (Liquid Chromatography with tandem
mass spectrometry) for the quantification of galantamine in plasma, as is standard for such
studies.

Endpoints:

o Primary: Area under the plasma concentration-time curve at steady state (AUCss) and
maximum plasma concentration at steady state (Cmax,ss).

o Secondary: Safety and tolerability.
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Caption: Workflow for the steady-state crossover bioequivalence study.
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Conclusion

The intellectual property surrounding Benzgalantamine is strategically constructed to protect
its core innovation: a delayed-release formulation that improves the tolerability of galantamine.
The key patents, US 12,208,167 B1 and those covering its crystalline forms, provide market
exclusivity until 2044. Clinical data robustly supports the bioequivalence of Benzgalantamine
to existing galantamine formulations in terms of systemic exposure (AUC) while demonstrating
a significant reduction in gastrointestinal side effects. This combination of a strong patent
portfolio and compelling clinical differentiation positions Benzgalantamine as a valuable
therapeutic alternative in the management of Alzheimer's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608969#benzgalantamine-intellectual-property-and-
patents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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